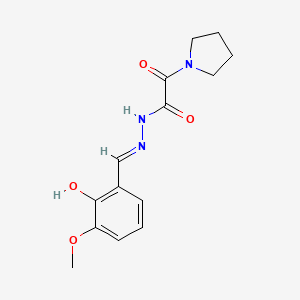![molecular formula C21H25N3O3S B6037629 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as PIPES, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPES is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals, agrochemicals, and other industries. PIPES is a white crystalline powder that is soluble in water and has a molecular weight of 436.56 g/mol. In
Mécanisme D'action
The mechanism of action of 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is not fully understood, but it is believed to act as a proton acceptor and donor, which helps to maintain a stable pH in biological and biochemical experiments. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has a low affinity for metal ions, which makes it an effective buffer for experiments involving metal ions.
Biochemical and Physiological Effects
1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been shown to have minimal effects on biochemical and physiological processes. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has low toxicity to cells and has been shown to have no significant effect on enzyme activity or protein stability. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been used in experiments involving cell culture, gene expression, and protein purification without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages over other buffer solutions. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has a pKa value of 7.5, which makes it an effective buffer at physiological pH. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is less toxic to cells than other commonly used buffer solutions, such as HEPES and Tris. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has a low affinity for metal ions, which makes it an effective buffer for experiments involving metal ions. However, 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has some limitations. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is not stable at high temperatures and can decompose at pH values below 6.5. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine also has a low solubility in organic solvents, which limits its use in some experiments.
Orientations Futures
There are several future directions for the use of 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in scientific research. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has potential applications in the synthesis of nanoparticles and as a stabilizer for proteins and enzymes. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine could also be used in experiments involving metal ions, such as metalloproteins and metalloenzymes. Further research is needed to explore the potential of 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in these areas. Additionally, the synthesis method for 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine could be optimized to produce 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine with even higher purity and yield.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves the reaction of 1-benzoyl-4-piperidone with pyrrolidine-1-sulfonyl chloride in the presence of a base. The reaction yields 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine as a white crystalline powder with a purity of over 99%. The synthesis method has been optimized to produce 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in large quantities with high purity and yield.
Applications De Recherche Scientifique
1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been widely used in scientific research as a buffer solution for biological and biochemical experiments. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has a pKa value of 7.5, which makes it an effective buffer at physiological pH. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is commonly used as a buffer in electrophoresis, chromatography, and enzyme assays. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been shown to be less toxic to cells than other commonly used buffer solutions, such as HEPES and Tris. 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has also been used in the synthesis of nanoparticles and as a stabilizer for proteins and enzymes.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(23-15-13-22(14-16-23)19-8-2-1-3-9-19)18-7-6-10-20(17-18)28(26,27)24-11-4-5-12-24/h1-3,6-10,17H,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNMLWXRTULLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6037548.png)
![8-bromo-7-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037561.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B6037563.png)
![2-ethoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6037567.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6037583.png)


![ethyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6037598.png)
![4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6037607.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6037615.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B6037619.png)
![diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)